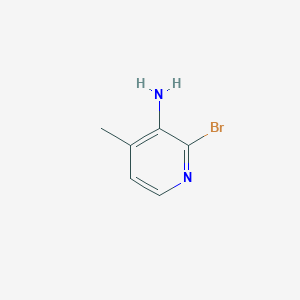

3-Amino-2-bromo-4-picoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGNAHOAQQVKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560032 | |

| Record name | 2-Bromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-50-6 | |

| Record name | 2-Bromo-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Derivatives in Contemporary Chemical Research

Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in a multitude of natural products and synthetic molecules. ajrconline.orgopenaccessjournals.comresearchgate.net Its derivatives are of immense interest to medicinal chemists due to their wide-ranging biological activities. ajrconline.orgrsc.org The incorporation of a pyridine nucleus can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. ajrconline.org Pyridine-based structures are found in numerous FDA-approved drugs and are investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. rsc.orgjchemrev.com The structural versatility and reactivity of the pyridine ring allow for extensive chemical modifications, making it a "privileged scaffold" in drug discovery. rsc.org

Overview of Halogenated Aminopyridines As Synthetic Intermediates

Within the broad class of pyridine (B92270) derivatives, halogenated aminopyridines serve as crucial synthetic intermediates. google.com The presence of both a halogen atom and an amino group on the pyridine ring provides two reactive sites for further chemical transformations. The amino group can be readily converted into other functionalities, while the halogen atom, often bromine or chlorine, is an excellent leaving group for various cross-coupling reactions. acs.org This dual reactivity allows for the construction of complex molecular architectures, making halogenated aminopyridines valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-chloro-3-amino-4-picoline is a key intermediate in the synthesis of the anti-HIV drug Nevirapine. google.comgoogle.com

Research Rationale and Scope for Investigating 3 Amino 2 Bromo 4 Picoline

Historical Context of Picoline Functionalization Approaches

The journey of picoline chemistry began in the 19th century. Picoline was first isolated in an impure form in 1826 by Otto Unverdorben from the pyrolysis of bones. wikipedia.org It was Thomas Anderson who, in 1849, prepared pure picoline from coal tar. wikipedia.org The name "picoline" itself is a nod to its origins, derived from the Latin words pix (tar) and oleum (B3057394) (oil). wikipedia.org

Early synthetic efforts in the 1870s by Adolf von Baeyer marked the beginning of deliberate picoline synthesis. wikipedia.org The fundamental challenge has always been the controlled functionalization of the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. Historically, the synthesis of substituted pyridines often relied on harsh reaction conditions and sometimes resulted in low yields and poor selectivity. google.com The development of methods to selectively introduce functional groups at specific positions on the picoline framework has been a continuous area of research, driven by the need for complex, tailor-made molecules for various applications. beilstein-journals.org

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound typically involve a multi-step sequence starting from a simpler picoline derivative. These routes rely on fundamental reactions of aromatic compounds, namely electrophilic substitution and nucleophilic substitution, tailored to the specific reactivity of the pyridine ring.

Regioselective Bromination of Picoline Derivatives

A plausible classical synthesis of this compound involves the sequential bromination of picoline derivatives. The key to this strategy lies in controlling the regioselectivity of the bromination steps.

One potential pathway begins with the bromination of 4-picoline. The reaction of 4-picoline with bromine in the presence of oleum can yield 3-bromo-4-picoline. google.com Following the introduction of an amino group at the 3-position (as described in the next section), the resulting 3-amino-4-picoline can then undergo a second bromination. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3-amino-4-picoline, the position ortho to the amino group (C2) is activated, allowing for regioselective bromination to yield the final product, this compound. The bromination of aminopicolines has been shown to proceed with electrophilic attack at the positions para or ortho to the amino group. researchgate.net

Table 1: Classical Bromination Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Picoline | Br₂, 20% Oleum, 160-170°C, 15h | 3-Bromo-4-picoline | 66% | google.com |

Amination Reactions on Halogenated Pyridine Scaffolds

The introduction of the amino group onto the picoline ring is another critical step in the classical synthesis. Starting from a halogenated precursor, such as 3-bromo-4-picoline, a nucleophilic substitution reaction with an ammonia (B1221849) source can be employed.

A documented method for the synthesis of 3-amino-4-picoline involves the reaction of 3-bromo-4-picoline with ammonia in the presence of a copper catalyst, such as copper sulfate, at elevated temperatures and pressures. google.com This copper-catalyzed amination is a classical method for the formation of C-N bonds on aryl halides.

Table 2: Classical Amination Reaction

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-picoline | NH₃, Copper Sulfate, Methanol, 160°C, 8h, 5 atm | 3-Amino-4-picoline | 95% | google.com |

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen a paradigm shift towards more efficient and selective methods, largely driven by the development of novel catalytic systems. These approaches offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to their classical counterparts.

Transition Metal-Catalyzed Coupling Reactions for Pyridine C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. researchgate.net This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has broad applications in the synthesis of complex molecules, including functionalized pyridines. niscpr.res.inrsc.org

In the context of synthesizing this compound, a modern approach could involve the use of a di-halogenated picoline precursor. For instance, starting with 2,3-dibromo-4-picoline, a selective Buchwald-Hartwig amination at the 3-position could potentially be achieved by carefully tuning the reaction conditions, ligands, and the amine source. The choice of phosphine (B1218219) ligands is crucial in modulating the reactivity and selectivity of the palladium catalyst. researchgate.net This method offers a direct route to introduce the amino group with high efficiency. The reaction of 2-bromopyridines with various amines using palladium catalysts has been well-documented, demonstrating the feasibility of this approach. researchgate.net

Table 3: Example of Buchwald-Hartwig Amination of a Bromopyridine

| Aryl Halide | Amine | Catalyst/Ligand/Base | Product | Yield | Reference |

|---|

Continuous Flow Synthesis Methodologies for Enhanced Efficiency

Continuous flow chemistry has gained significant traction in recent years as a technology that can enhance reaction efficiency, safety, and scalability. beilstein-journals.orgnih.govscispace.com By performing reactions in a continuously flowing stream through a reactor, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This often leads to higher yields, reduced reaction times, and improved product purity compared to traditional batch processing. beilstein-journals.org

An in-depth analysis of the synthetic strategies for this compound reveals a focus on enhancing efficiency, sustainability, and scalability. This article delves into the application of green chemistry principles and the optimization of manufacturing processes for this key chemical intermediate.

Derivatization and Analog Synthesis from 3 Amino 2 Bromo 4 Picoline

Synthesis of Pyridine-Fused Heterocyclic Systems (e.g., Azaindoles)

The structure of 3-Amino-2-bromo-4-picoline is well-suited for the construction of fused heterocyclic systems, such as azaindoles (pyrrolo[2,3-b]pyridines), which are significant pharmacophores. A common strategy for synthesizing azaindole systems involves the intramolecular cyclization of suitably substituted pyridine (B92270) precursors.

One of the most powerful methods for the synthesis of 7-azaindoles is the Sonogashira coupling of a 3-halosubstituted-2-aminopyridine with a terminal alkyne, followed by a cyclization step. rsc.org This sequence first establishes a C-C bond between the pyridine ring and the alkyne, and the subsequent intramolecular reaction, often promoted by a base or a transition metal catalyst, forms the fused pyrrole (B145914) ring. While the classical substrate is a 3-halo-2-aminopyridine, the underlying principle of palladium-catalyzed cross-coupling followed by cyclization is broadly applicable.

In the case of this compound, a similar strategy can be envisioned. The bromo group at the 2-position can readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce an alkynyl substituent. The adjacent amino group at the 3-position is then perfectly positioned to undergo an intramolecular cyclization onto the newly introduced alkyne, leading to the formation of a 7-methyl-8-azaindole derivative.

Table 1: Proposed Synthesis of a 7-Methyl-8-azaindole Derivative

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (e.g., Phenylacetylene), Pd catalyst, Cu(I) cocatalyst, Base | 3-Amino-4-methyl-2-(phenylethynyl)pyridine |

Beyond azaindoles, the reactivity of the amino and bromo groups can be harnessed to construct other fused systems. For instance, reaction with bifunctional reagents could lead to the formation of pyridofused diazepines or oxazines, further expanding the chemical space accessible from this versatile starting material.

Functional Group Interconversions and Modifications of this compound

The amino and bromo groups on the this compound ring are amenable to a wide range of functional group interconversions, allowing for fine-tuning of the molecule's properties and for the introduction of new reactive sites.

Modifications of the Amino Group: The primary amino group can be readily acylated to form amides. For example, reaction with acetic anhydride (B1165640) can yield N-(2-bromo-4-methylpyridin-3-yl)acetamide. This transformation is not only a simple derivatization but also serves as a protective strategy, modifying the reactivity of the amino group to allow for selective reactions at other positions of the molecule. mdpi.com Furthermore, the amino group can undergo diazotization upon treatment with reagents like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including hydroxyl, cyano, or other halides. A related diazotization-hydrolysis route has been reported for 2-amino-5-bromo-4-picoline, where the amino group is replaced by a hydroxyl group.

Reactions Involving the Bromo Group: The bromo substituent at the 2-position is a key site for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, which pairs the bromopyridine with a boronic acid in the presence of a palladium catalyst, is a particularly powerful tool for forming new carbon-carbon bonds. mdpi.com This reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid partner. This allows for the synthesis of a diverse library of 2-aryl- or 2-heteroaryl-3-amino-4-picoline analogs.

Table 2: Examples of Suzuki Cross-Coupling Reactions with this compound

| Boronic Acid Partner | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 3-Amino-4-methyl-2-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 3-Amino-4-methyl-2-(4-methoxyphenyl)pyridine |

| 3-Pyridinylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-Amino-4-methyl-2-(pyridin-3-yl)pyridine |

Other cross-coupling reactions, such as the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), can also be employed to further diversify the structure at the 2-position.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are often driven by the search for new therapeutic agents. The pyridine scaffold is a common feature in many biologically active compounds, and the ability to systematically modify the substituents allows for the exploration of structure-activity relationships.

A primary strategy in the design of novel analogues is the creation of bi-heteroaryl systems, where the picoline core is linked to another aromatic or heteroaromatic ring. As discussed, the Suzuki coupling is a key reaction to achieve this. mdpi.comyangresearchlab.org For instance, coupling this compound with a boronic acid derivative of another heterocycle, such as a pyrimidine (B1678525), pyrazole, or indole (B1671886), can generate complex scaffolds with potential applications as kinase inhibitors or receptor modulators. yangresearchlab.org

The synthesis of such analogues typically involves a multi-step sequence. A general approach is outlined below:

Optional Protection/Modification: The amino group of this compound may be protected (e.g., as an acetamide) to prevent side reactions. mdpi.com

Cross-Coupling: The protected or unprotected 2-bromopicoline is subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) with a suitable partner to introduce the desired substituent at the 2-position.

Deprotection: If a protecting group was used, it is removed in this step to regenerate the free amino group.

Further Derivatization: The newly synthesized analogue can be further modified. For example, the amino group can be acylated, alkylated, or used as a handle to build another ring system.

This modular approach allows for the systematic variation of the substituents at the 2-position and modifications of the 3-amino group, enabling a thorough investigation of the chemical and biological properties of the resulting analogues.

Structure-Reactivity and Structure-Property Relationships in Derivatized Compounds

The relationship between the structure of compounds derived from this compound and their resulting reactivity and properties is a cornerstone of their application in drug discovery and materials science.

Structure-Reactivity Relationships: The nature of the substituents on the pyridine ring significantly influences its reactivity. For example, in Suzuki coupling reactions, the electronic properties of the arylboronic acid can affect the reaction outcome. However, studies on the related 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that the coupling reaction proceeds efficiently with arylboronic acids bearing both electron-donating and electron-withdrawing substituents, indicating a robust reaction profile. mdpi.com

Once a new substituent is introduced at the 2-position, it can, in turn, affect the reactivity of the remaining functional groups. An electron-withdrawing group at the 2-position will make the pyridine ring more electron-deficient, which can influence the nucleophilicity of the 3-amino group and the acidity of the 4-methyl group. Conversely, an electron-donating group will increase the electron density of the ring.

Structure-Property Relationships: The structural modifications made to the this compound core have a profound impact on the physicochemical and biological properties of the resulting analogues.

Table 3: Predicted Structure-Property Relationships in Derivatized Compounds

| Structural Modification | Potential Effect on Properties |

|---|---|

| Introduction of a large, lipophilic aryl group at the 2-position | Increased lipophilicity, potentially affecting solubility and cell membrane permeability. |

| Introduction of a polar group (e.g., -OH, -COOH) on the 2-aryl substituent | Increased hydrophilicity and potential for new hydrogen bonding interactions. |

| Acylation of the 3-amino group | Removal of a hydrogen bond donor, potentially altering binding to biological targets. |

In the context of medicinal chemistry, these relationships are critical. For example, structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the type and position of substituents can dramatically alter biological activity. researchgate.netacs.org The replacement of one moiety with another, such as a diarylurea with a phenylpicolinamide, has been shown to be beneficial for the antitumor activity in some series. researchgate.net The systematic derivatization of the this compound scaffold allows researchers to probe these relationships and optimize molecules for a desired biological effect.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 3-Amino-2-bromo-4-picoline. While specific spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. rsc.orgacs.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The two aromatic protons on the pyridine (B92270) ring will appear as doublets due to coupling with each other. The amino group protons will likely appear as a broad singlet, and the methyl protons will present as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. Six distinct signals are expected, corresponding to the four carbons of the pyridine ring, the methyl carbon, and the carbon bonded to the bromine atom. The chemical shifts are influenced by the electronic effects of the amino, bromo, and methyl substituents.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (CH₃) | ~2.2-2.5 (s, 3H) | ~18-22 |

| Amino Protons (NH₂) | ~4.0-5.0 (br s, 2H) | - |

| Aromatic Proton (C5-H) | ~6.8-7.2 (d, 1H) | ~120-125 |

| Aromatic Proton (C6-H) | ~7.8-8.2 (d, 1H) | ~145-150 |

| C2-Br | - | ~110-115 |

| C3-NH₂ | - | ~140-145 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Purity Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol . nih.gov The high-resolution mass spectrum would show a monoisotopic mass of 185.97926 Da. nih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which arises from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks (M+ and M+2) of almost equal intensity, separated by two mass units, which is a characteristic signature for a monobrominated compound. smolecule.com

Common fragmentation patterns for aminopyridines may involve the loss of a hydrogen atom, the amino group, or cleavage of the pyridine ring. libretexts.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.

While the crystal structure of this compound has not been publicly reported, studies on related aminopyridine derivatives have been conducted. rcsb.org Such an analysis would be crucial for understanding its physical properties and for computational modeling studies.

Advanced Chromatographic Methods for Analysis and Purification (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for its purification. Many commercial suppliers specify a purity of ≥98%, which is typically determined by HPLC analysis. avantorsciences.com

These techniques separate the target compound from any impurities, starting materials, or by-products. The retention time, peak shape, and peak area provide qualitative and quantitative information about the sample's purity. The development of a specific HPLC or UPLC method would involve optimizing parameters such as the stationary phase (column), mobile phase composition (solvents), and flow rate to achieve efficient separation. While specific methods for this compound are proprietary to manufacturers, reversed-phase chromatography is commonly used for this type of polar aromatic compound. acs.orggoogle.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-3000 |

| C=N, C=C (Pyridine Ring) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

Data is inferred from spectra of similar compounds like 2-amino-5-bromo-4-methylpyridine (B189383) and other aminopyridines. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. For this compound, π → π* transitions of the pyridine ring and n → π* transitions involving the nitrogen lone pairs are expected. The presence of the amino and bromo substituents will influence the wavelength and intensity of these absorptions. Studies on related aminopyridine complexes show that these transitions typically occur in the 200-400 nm range. tandfonline.com

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecule Construction

The utility of 3-amino-2-bromo-4-picoline as a versatile building block stems from the differential reactivity of its functional groups. illinois.edu The bromine atom at the 2-position is amenable to various metal-catalyzed cross-coupling reactions, while the amino group at the 3-position can participate in nucleophilic substitutions, diazotization reactions, and as a directing group in electrophilic aromatic substitutions. researchgate.netacs.org This multi-functionality enables chemists to introduce a variety of substituents and build intricate molecular frameworks. illinois.edu

The strategic positioning of the amino and bromo substituents allows for the regioselective synthesis of highly substituted pyridine (B92270) derivatives. For instance, the amino group can be acylated or alkylated, and the bromo group can be replaced with carbon, nitrogen, or oxygen nucleophiles through transition-metal catalysis. This sequential functionalization is a key strategy in the construction of complex molecules, including pharmacologically active compounds and novel materials. nih.gov

The synthesis of complex molecules often relies on the ability to introduce diverse functional groups in a controlled manner. The orthogonal reactivity of the functional groups on the this compound ring makes it an ideal starting material for such endeavors. This approach allows for the systematic modification of the pyridine core, leading to the generation of libraries of compounds with diverse chemical and physical properties.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. sigmaaldrich.com The presence of the bromine atom at an electron-deficient position on the pyridine ring facilitates oxidative addition to the palladium catalyst, a key step in the catalytic cycle of many cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to this compound. organic-chemistry.orgtcichemicals.com This reaction is particularly useful for the introduction of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Amino-2-aryl-4-picoline | Good to Excellent |

| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-Amino-2-heteroaryl-4-picoline | Good to Excellent |

| This compound | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 3-Amino-2-vinyl-4-picoline | Good to Excellent |

Sonogashira Coupling:

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction has been employed to introduce alkynyl moieties at the 2-position of this compound, leading to the synthesis of 2-alkynyl-3-amino-4-picoline derivatives. scirp.orgresearchgate.net These products can serve as precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. scirp.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product | Yield (%) |

| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 3-Amino-2-alkynyl-4-picoline | Moderate to Excellent |

| This compound | Phenylacetylene | Pd(OAc)₂/XPhos | CuI | DBU | 3-Amino-2-(phenylethynyl)-4-picoline | High |

The unprotected amino group in this compound can sometimes pose challenges in palladium-catalyzed reactions by coordinating to the metal center. nih.govresearchgate.net However, careful selection of ligands and reaction conditions can often overcome these issues, allowing for efficient cross-coupling. researchgate.net

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from simple starting materials. souralgroup.com this compound is a suitable scaffold for DOS strategies due to its multiple points of diversification. The amino group, the bromo group, the methyl group, and the pyridine ring itself can all be modified to create a wide range of analogs. researchgate.netnih.gov

A common strategy in DOS is to utilize a common intermediate that can be elaborated into a variety of different scaffolds. Starting with this compound, one can envision a divergent synthetic approach. For example, the amino group can be derivatized with a library of acylating or alkylating agents. Subsequently, the bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions with different boronic acids or alkynes. This two-step sequence can rapidly generate a large library of compounds with diverse substituents at the 2- and 3-positions.

Furthermore, the pyridine ring can be a platform for additional diversification. For instance, the methyl group can be functionalized, or the pyridine nitrogen can be quaternized or oxidized. These transformations, combined with modifications at the 2- and 3-positions, can lead to a vast chemical space of novel compounds. This approach is particularly valuable in the context of drug discovery, where the exploration of diverse chemical structures is crucial for identifying new therapeutic agents.

Synthesis of Diverse Pyridine-Containing Scaffolds for Chemical Libraries

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govmdpi.comresearchgate.netresearchgate.net this compound serves as an excellent starting material for the synthesis of diverse pyridine-containing scaffolds for the construction of chemical libraries. These libraries are essential tools for high-throughput screening and the identification of new lead compounds in drug discovery programs.

The amenability of this compound to various chemical transformations allows for the creation of libraries with a high degree of structural diversity. For example, the amino group can be used as a handle to attach various pharmacophores, while the bromo group can be used to introduce different lipophilic or polar groups through cross-coupling reactions. This modular approach enables the systematic exploration of the structure-activity relationships of pyridine-based compounds.

One notable application is in the synthesis of kinase inhibitors. nih.govarabjchem.org The 3-aminopyridine (B143674) motif is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site. By using this compound as a starting material, medicinal chemists can readily synthesize libraries of potential kinase inhibitors with diverse substituents at the 2-position, allowing for the optimization of potency and selectivity.

Targeted Applications in Medicinal Chemistry and Pharmaceutical Development

Precursor to Antiviral Agents, Specifically Nevirapine-Related Intermediates

The most prominent application of the 3-amino-4-picoline scaffold is in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine, which is used in the treatment of HIV-1 infection. The chlorinated analog, 2-chloro-3-amino-4-picoline (CAPIC), is a direct precursor in the commercial synthesis of Nevirapine google.com. Research has focused on developing efficient and cost-effective syntheses for these crucial intermediates. For instance, continuous synthesis methods have been investigated for a bromo-derivative, 2-bromo-4-methylnicotinonitrile, which serves as an intermediate on the path to CAPIC and ultimately Nevirapine. This underscores the foundational role of the substituted picoline structure in securing the supply chain for essential antiviral medicines.

Table 1: Role of Picoline Intermediates in Nevirapine Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 3-Halo-4-picoline | 3-Bromo-4-picoline or 3-Chloro-4-picoline | Starting material for 3-amino-4-picoline google.com. |

| 3-Amino-4-picoline | 4-Methylpyridin-3-amine | Precursor to CAPIC via selective chlorination google.com. |

| CAPIC | 2-Chloro-3-amino-4-picoline | Key building block that reacts with the second pyridine (B92270) precursor to form the core of Nevirapine. |

Building Block in Research for Anti-infective Compounds

The 3-amino-picoline scaffold is a versatile starting point for synthesizing a variety of heterocyclic systems that have been investigated for anti-infective properties. By leveraging the reactive amino and bromo handles, chemists can construct fused ring systems known to possess biological activity.

Antitubercular Activity: Derivatives such as 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, which can be synthesized from 2-aminopyridines, have demonstrated inhibitory activity against Mycobacterium tuberculosis researchgate.net.

Antibacterial and Antifungal Potential: While direct studies on 3-amino-2-bromo-4-picoline are limited, related heterocyclic structures derived from aminopyridines show promise. Quinazolin-4(3H)-one derivatives have been synthesized and tested for in vitro antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, showing moderate to good activity sapub.org. Similarly, imidazo[4,5-b]pyridine derivatives have been evaluated for their antibacterial effects mdpi.com.

Contribution to Anti-inflammatory Drug Discovery Programs

The core structure of this compound serves as a foundational element for building molecules with potential anti-inflammatory properties. A related compound, 3-Amino-6-bromo-4-methylpyridine, has been specifically identified as a key intermediate in the development of novel anti-inflammatory drugs chemimpex.com. The broader class of pyrimidine-based compounds, which can be synthesized from aminopyridine precursors, has a well-documented role in inflammation. Several pyrimidine (B1678525) analogs are already in clinical use as anti-inflammatory drugs, and they often function by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes nih.gov. Research into new pyrazoline and quinazolinone derivatives also indicates that these scaffolds possess anti-inflammatory activity sapub.orgresearchgate.net.

Role in Research for Neurological Disorder Therapeutics

The utility of substituted aminopicolines extends into the realm of central nervous system (CNS) drug discovery. A closely related analog, 3-Amino-6-bromo-4-methylpyridine, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders chemimpex.com. This suggests that the picoline scaffold can be incorporated into molecules designed to interact with biological targets within the CNS.

Strategies for Enhancing Biological Activity and Solubility in Drug Design

The structure of this compound offers multiple points for chemical modification, a crucial aspect of drug design for optimizing potency, selectivity, and pharmacokinetic properties. The amino and bromo groups are particularly useful as synthetic handles for "late-stage modification," allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) nih.gov.

Strategies for optimization include:

Modifying Substituents: The amino group can be functionalized to introduce moieties that can form additional hydrogen bonds with a biological target, potentially increasing binding affinity. For example, in kinase inhibitors based on a 3-aminopyridin-2-one scaffold, modification of the 3-amino position can grant access to solvent-exposed regions, which can be exploited to enhance activity or introduce solubilizing groups nih.gov.

Improving Physicochemical Properties: The introduction of polar groups or ionizable functions can improve the aqueous solubility of a drug candidate, which is often a challenge in drug development. Conversely, lipophilic groups can be added to enhance membrane permeability.

Development of Novel Therapeutic Agents through this compound Scaffolds

The 3-amino-picoline framework is a privileged scaffold for constructing a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Aminopyridines are common starting materials for the synthesis of fused bicyclic systems like imidazopyridines, which are prominent in modern medicinal chemistry.

Kinase Inhibitors: Imidazo[1,2-a]pyridines, synthesized from 2-aminopyridines, have been evaluated as kinase inhibitors, which are a major class of anticancer drugs nih.gov. Molecular docking studies have shown strong interactions between imidazopyridine derivatives and kinases like FLT3 nih.gov. Furthermore, fragment libraries based on the related 3-aminopyridin-2-one core have led to the identification of novel inhibitors for mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy nih.gov.

Anticancer Activity: Beyond kinase inhibition, various 3-aminoimidazo[1,2-α]pyridine compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10). Certain derivatives have shown high inhibitory activity at micromolar concentrations nih.govwestminster.ac.uk.

Table 2: Therapeutic Areas Explored with 3-Amino-picoline Derived Scaffolds

| Therapeutic Area | Derived Scaffold | Target/Activity Investigated |

|---|---|---|

| Antiviral | Dipyrido researchgate.netnih.govdiazepine | Nevirapine - HIV-1 Reverse Transcriptase Inhibitor |

| Anti-infective | Imidazo[1,2-a]pyridine-coumarin | Antitubercular activity researchgate.net. |

| Anti-infective | Quinazolinone | Antibacterial activity against E. coli, S. aureus sapub.org. |

| Anti-inflammatory | Pyrimidine, Quinazolinone | Inhibition of inflammatory mediators (e.g., COX enzymes) chemimpex.comnih.gov. |

| Neurological Disorders | Various | Development of CNS-targeting agents chemimpex.com. |

| Oncology | Imidazo[1,2-a]pyridine | Cytotoxicity against cancer cells; FLT3 kinase inhibition nih.govnih.govwestminster.ac.uk. |

| Oncology | Aminopyridinone | Inhibition of MPS1 and Aurora kinases nih.gov. |

Applications in Agrochemical and Materials Science Research

Intermediate in Agrochemical Product Development and Research

3-Amino-2-bromo-4-picoline serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the agrochemical industry. Pyridine (B92270) derivatives are fundamental to the creation of many modern pesticides, and this compound provides a versatile scaffold for chemical modification. researchgate.net The presence of reactive sites—the amino and bromo groups—allows for a variety of chemical reactions, enabling chemists to build upon its core structure to develop new active ingredients for crop protection products. chemimpex.com The development of effective agrochemicals is vital for ensuring global food security and maximizing crop yields. nbinno.com Intermediates like this compound are essential in the pipeline of discovering and manufacturing these next-generation crop protection agents. nbinno.com

Synthesis of Herbicides and Pesticides

The structural framework of this compound is particularly relevant in the synthesis of targeted herbicides and pesticides. Pyridine-based compounds have a long history in agrochemical development, with many demonstrating potent biological activity against weeds, insects, and fungal pathogens. researchgate.netvt.edu For instance, related compounds such as 2-Amino-5-bromo-3-methylpyridine are known to be key building blocks in the synthesis of various pesticides, herbicides, and fungicides. nbinno.com The specific arrangement of substituents on the this compound ring can be leveraged to design molecules that interact with specific biological targets in pests or weeds. Research into pyridine carboxylic acid herbicides, for example, has shown that these compounds can mimic plant growth hormones, leading to the effective control of broadleaf weeds. vt.edu The derivatization of this picoline intermediate allows for the creation of novel compounds with potentially improved efficacy and selectivity.

Contributions to Crop Protection and Yield Enhancement Research

The use of this compound as a synthetic intermediate directly supports research aimed at enhancing crop protection and yields. By providing a foundational structure for new agrochemicals, it facilitates the development of solutions that can manage weed growth and protect plants from diseases, ultimately leading to reduced crop losses and improved farm productivity. nbinno.com The ongoing need for new agrochemicals is driven by the evolution of resistance in pests and weeds to existing treatments. nih.gov Research utilizing versatile intermediates like this compound is therefore critical for developing novel active ingredients with different modes of action to overcome these resistance challenges and ensure sustainable agricultural output.

Applications in Specialized Polymer Synthesis and Development

In the realm of materials science, this compound is investigated for its role in the synthesis of specialized polymers. The distinct chemical properties of the molecule can be imparted to a polymer chain, resulting in materials with unique characteristics. pipzine-chem.com Research has indicated that this compound can be involved in the creation of polymer materials with enhanced thermal stability and specific optical properties. pipzine-chem.com The incorporation of such pyridine derivatives into polymer structures is a strategy for developing advanced materials for a range of applications. For instance, a related compound, 3-Amino-6-bromo-4-methylpyridine, is noted for its use in incorporating into polymers to improve thermal stability and chemical resistance. chemimpex.com

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 3-Amino-2-bromo-4-picoline. These studies provide a foundational understanding of the molecule's behavior at a subatomic level.

The distribution of electrons within the this compound molecule is significantly influenced by the interplay of its substituents: the electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing and sterically bulky bromine (-Br) atom, all attached to the 4-picoline core. The amino group, being a strong π-donor, increases the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. Conversely, the bromine atom, with its high electronegativity, exerts an inductive electron-withdrawing effect, while also contributing to π-donation through its lone pairs. The methyl group further contributes to the electron density via hyperconjugation.

This complex interplay of electronic effects governs the molecule's reactivity. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be predicted by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The HOMO, representing the region from which an electron is most likely to be donated, is expected to be localized primarily on the amino group and the pyridine ring, indicating these as likely sites for electrophilic attack. The LUMO, indicating the region most likely to accept an electron, would be distributed across the pyridine ring, influenced by the bromine atom, suggesting potential sites for nucleophilic attack.

The reactivity of brominated pyridines is a subject of considerable interest. The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution, a reactivity pattern that can be rationalized through quantum chemical calculations. researchgate.net The rate and regioselectivity of such reactions are influenced by the electronic environment of the pyridine ring, which is in turn modulated by the amino and methyl substituents. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative and based on general principles of quantum chemistry for similar molecules, as direct computational studies on this compound are not widely available.)

| Property | Predicted Value/Description |

| Dipole Moment | Moderate to high, due to the presence of electronegative N and Br atoms and the polar amino group. |

| HOMO Energy | Relatively high, indicating a propensity to donate electrons and undergo electrophilic reactions. |

| LUMO Energy | Relatively low, suggesting a capacity to accept electrons and participate in nucleophilic reactions. |

| HOMO-LUMO Gap | Moderate, indicating a balance between kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating sites for electrophilic attack. Positive potential around the hydrogen atoms of the amino group and near the bromine atom, suggesting sites for nucleophilic interactions. |

Molecular Modeling and Docking Studies for Predicting Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These methods are crucial in drug discovery and development for identifying potential drug targets and optimizing lead compounds.

The process of molecular docking involves predicting the preferred orientation of the ligand (this compound) when bound to a target protein to form a stable complex. The "goodness" of the fit is evaluated using a scoring function, which estimates the binding affinity. For this compound, potential interactions with a protein's active site could include hydrogen bonds formed by the amino group and the pyridine nitrogen, halogen bonds involving the bromine atom, and hydrophobic interactions from the methyl group and the aromatic ring.

Pharmacophore modeling is another important aspect of molecular modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model would include hydrogen bond donors (from the amino group), hydrogen bond acceptors (the pyridine nitrogen), and hydrophobic features (the methyl group and the aromatic ring). Such models can be used to screen large databases of compounds to identify other molecules with similar potential biological activity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which the intricate details of chemical reaction mechanisms can be explored. For reactions involving this compound, theoretical calculations can be used to map out the potential energy surface, identify transition states, and calculate activation energies, thereby providing a detailed, step-by-step picture of how reactants are converted into products.

One area where computational elucidation would be particularly valuable is in understanding the synthesis of this compound and its subsequent reactions. For example, the bromination of 3-amino-4-picoline is a key step in its synthesis. DFT calculations could be used to investigate the regioselectivity of this reaction, explaining why the bromine atom is directed to the 2-position. google.com Such studies would likely involve modeling the reaction pathway, including any intermediates and transition states, to determine the most energetically favorable route. acs.orgnih.gov

Furthermore, the reactivity of the bromine atom in this compound in nucleophilic substitution reactions is a key aspect of its chemistry. Computational studies can help in understanding the factors that influence this reactivity. researchgate.net For instance, the nature of the nucleophile, the solvent, and the electronic effects of the other substituents on the pyridine ring can all be modeled to predict reaction rates and outcomes. This is particularly relevant in the synthesis of more complex molecules where this compound is used as a building block.

The study of reaction mechanisms is not limited to synthetic pathways. Computational methods can also be used to investigate the metabolic pathways of this compound in a biological system, predicting how it might be modified by enzymes and what potential metabolites could be formed.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are an indispensable tool for the prediction and interpretation of spectroscopic data. For this compound, computational methods can be used to predict a range of spectra, including nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. These predictions can aid in the structural elucidation of the compound and its derivatives, and can also provide insights into its electronic and vibrational properties.

NMR Spectroscopy: The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) in this compound can be calculated with a high degree of accuracy using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the molecule. Theoretical predictions can be particularly useful in assigning peaks in complex spectra and in understanding how the chemical environment affects the chemical shifts.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on general principles of computational spectroscopy for similar molecules.)

| Spectrum | Predicted Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electronic effects of the substituents. The methyl protons would appear as a singlet in the upfield region. The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | The carbon atoms of the pyridine ring would show distinct signals, with the carbon atom attached to the bromine atom appearing at a characteristic chemical shift. The methyl carbon would appear in the aliphatic region. |

| IR Spectroscopy | Characteristic peaks would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and the C-Br stretching vibration. |

| Raman Spectroscopy | The Raman spectrum would be complementary to the IR spectrum, with strong signals expected for the symmetric vibrations of the pyridine ring. |

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies, providing a quantitative framework for these relationships, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies.

For a series of derivatives of this compound, computational SAR can be used to build predictive models that correlate molecular descriptors with biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. These descriptors can be calculated using computational chemistry software.

A typical QSAR study would involve synthesizing a library of analogues of this compound, where the substituents at various positions are systematically varied. The biological activity of these compounds would then be measured experimentally. A statistical model, such as multiple linear regression or a machine learning algorithm, would then be used to find a mathematical relationship between the calculated molecular descriptors and the observed biological activity. nih.gov

Such a model could reveal, for example, that the biological activity is positively correlated with the hydrophobicity of a particular substituent, or negatively correlated with its steric bulk. This information can then be used to design new, more potent analogues. For pyridine derivatives, SAR studies have shown that the nature and position of substituents can have a profound impact on their biological activity. nih.gov For instance, the introduction of halogen atoms can influence the antiproliferative activity of pyridine derivatives, with the effect being dependent on the size and position of the halogen. nih.gov

The insights gained from computational SAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and reducing the reliance on trial-and-error approaches. nih.gov

Table 3: Common Molecular Descriptors Used in SAR/QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, polarizability, HOMO/LUMO energies |

| Physicochemical | LogP (lipophilicity), molar refractivity |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Halogenated Aminopyridines

The synthesis of halogenated aminopyridines, including 3-amino-2-bromo-4-picoline, is continually evolving beyond traditional multi-step sequences that often require harsh conditions. Future research is trending towards more elegant and efficient strategies that offer improved yields, selectivity, and functional group tolerance.

One promising area is the advancement of C-H activation strategies. researchgate.netrsc.org Directing group-assisted C-H functionalization allows for the introduction of amino and halo groups onto the pyridine (B92270) ring with high regioselectivity, potentially shortening synthetic routes. researchgate.netrsc.orgacs.org Overcoming the challenge of the pyridine nitrogen's coordinating ability, which can hinder catalytic activity, remains a key focus. researchgate.net

Photocatalysis is another rapidly emerging field, offering mild, transition-metal-free conditions for pyridine functionalization. acs.orgkaist.ac.kr Visible-light-driven methods can be used to generate pyridinyl radicals from pyridinium (B92312) salts, enabling novel C-C bond formations and the introduction of various functional groups with distinct positional selectivity compared to classical methods. iciq.orgrecercat.cat The development of new organic photocatalysts, such as quinolinone or acridine-Lewis acid complexes, is expanding the scope of these transformations. acs.orgnih.gov

Furthermore, novel reagents are being developed to streamline the amination of pyridine rings. Polyfunctional reagents that can activate the pyridine nitrogen, transfer a protected amino group, and act as an oxidant in a single protocol offer a more direct route to 2-aminopyridines, bypassing the need for pre-functionalized substrates like halopyridines. galchimia.com These emerging methodologies promise to make complex halogenated aminopyridines more accessible for downstream applications.

Exploration of Novel Biological Activities for this compound Derivatives

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities. nih.govrsc.org While the specific biological profile of this compound itself is not extensively documented, its structure serves as an ideal starting point for generating libraries of new chemical entities with therapeutic potential.

Future research will focus on synthesizing derivatives and screening them for a range of biological activities, including:

Antimicrobial Properties : Pyridine-based compounds have shown significant potential as antibacterial and antifungal agents. mdpi.comnih.gov Derivatives could be tested against multidrug-resistant bacterial strains and various fungal pathogens.

Anti-inflammatory Effects : Certain cyanopyridine derivatives have been identified as potent anti-inflammatory agents. nih.gov By modifying the this compound core, novel compounds can be generated and evaluated for their ability to modulate inflammatory pathways.

Anticancer Activity : The development of novel anticancer agents is a major goal in medicinal chemistry. The functional groups on this compound allow for the synthesis of diverse structures, such as hybrid molecules incorporating other pharmacophores like indole (B1671886) or triazole, which can be screened for antiproliferative activity against various cancer cell lines. rsc.org

Neurological Applications : Aminopyridines are known to act on ion channels, and some derivatives are used in treating neurological conditions. Future work could explore the potential of new derivatives to modulate neuronal targets.

Structure-activity relationship (SAR) studies will be crucial in this exploration. By systematically modifying the amino, bromo, and methyl groups, researchers can identify the key structural features responsible for specific biological effects, leading to the rational design of more potent and selective therapeutic agents.

Integration into Advanced Materials Science Applications and Functional Materials

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced functional materials. Derivatives of this compound can be envisioned as key building blocks for a variety of materials science applications.

Organic Electronics: Pyridine-containing molecules have been successfully employed as hole-transporting materials and electron transporters in Organic Light-Emitting Diodes (OLEDs) . kaist.ac.kr The electron-deficient nature of the pyridine ring is beneficial for electron transport. Future research could involve incorporating this compound derivatives into larger conjugated systems to tune their HOMO/LUMO energy levels and enhance properties like charge carrier mobility and thermal stability for use in next-generation displays and lighting.

Functional Polymers: Pyridine-based polymers are utilized for applications ranging from catalysis and metal absorption to the self-assembly of block copolymers. researchgate.netresearchgate.net The amino and bromo groups on the this compound scaffold provide convenient handles for polymerization or for grafting onto existing polymer backbones. mdpi.com This could lead to the development of new materials with tailored properties, such as:

Fluorescent Polymers and Sensors : Aminopyridine derivatives can exhibit fluorescence. nih.govresearchgate.net Incorporating these units into polymers could create materials for chemical sensing, where the fluorescence properties change upon binding to specific analytes like metal ions. researchgate.net

Polymers with Enhanced Stability : Halogenated aromatic compounds can impart thermal stability and chemical resistance. Polymers incorporating bromo-aminopicoline units could find use in high-performance coatings and durable materials.

Catalysis: The pyridine nitrogen can act as a ligand for metal centers. rsc.org Derivatives of this compound could be used to synthesize novel ligands for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in various organic transformations.

Development of Environmentally Benign and Resource-Efficient Synthetic Approaches

In line with the principles of green chemistry, a significant future direction is the development of sustainable methods for synthesizing this compound and its derivatives. nih.govijarsct.co.in This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A key strategy is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex pyridine scaffolds in a single step from simple precursors, which is highly atom-economical and efficient. nih.govbohrium.comacsgcipr.orgtaylorfrancis.com Developing novel MCRs that yield functionalized aminopyridines under mild conditions is a major research goal. rsc.orgacs.org

Other green approaches include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with water, deep eutectic solvents, or performing reactions under solvent-free conditions can significantly reduce the environmental impact. ijarsct.co.inacs.org

Microwave and Ultrasound-Assisted Synthesis : These techniques can accelerate reaction rates, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. nih.govijarsct.co.in

Catalyst Innovation : Shifting from expensive and toxic heavy metal catalysts to more abundant and benign alternatives, such as iron, is a key objective. rsc.org Additionally, developing recyclable catalysts, like magnetic porous organic polymers, can improve the sustainability of the process. rsc.org

These resource-efficient approaches not only reduce the environmental footprint of chemical synthesis but can also lower costs, making the production of this compound and its derivatives more viable for large-scale applications. google.com

Expanding the Scope of Derivatization Reactions for Diverse Chemical Space Exploration

The true potential of this compound as a building block lies in the selective functionalization of its reactive sites. Future research will focus on expanding the toolbox of derivatization reactions to generate a wide array of novel structures for screening in drug discovery and materials science.

The two primary handles for derivatization are the bromo and amino groups:

Reactions at the Bromo Group : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions , which are fundamental for C-C and C-N bond formation. acs.org Future work will explore:

Suzuki Coupling : Reacting with various aryl- and heteroarylboronic acids to introduce diverse aromatic substituents. acs.orgacs.org

Sonogashira Coupling : Introducing alkynyl groups, which are valuable for further transformations and are found in many bioactive molecules. soton.ac.uk

Buchwald-Hartwig Amination : Forming new C-N bonds to create more complex diaminopyridine structures, which can be challenging but offers access to important scaffolds. nih.govnih.gov

Reactions at the Amino Group : The primary amino group can be readily modified through various reactions:

Acylation and Sulfonylation : To form amides and sulfonamides, which are common functional groups in pharmaceuticals.

Alkylation : To introduce new alkyl or aryl groups, which can modulate the steric and electronic properties of the molecule. chemrxiv.org

Cyclization Reactions : Using the amino group as a nucleophile to build fused heterocyclic rings, thereby creating entirely new and complex molecular architectures.

By systematically exploring these derivatization pathways, chemists can rapidly generate large libraries of compounds from a single, versatile starting material. This expansion of the accessible chemical space is essential for discovering new molecules with novel functions and properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-bromo-4-picoline, and how can intermediates be validated?

- Methodology : Start with bromination of 4-picoline derivatives (e.g., 4-methylpyridine) using N-bromosuccinimide (NBS) under controlled temperature (199–200°C, as observed in analogous brominated pyridines) . Amination can follow via nucleophilic substitution using NH₃/EtOH under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and validate intermediates (e.g., 2-Acetylamino-5-bromo-4-methylpyridine) using GC-MS or HPLC .

- Key Parameters : Boiling points (199–200°C) and density (1.549 g/cm³) of brominated intermediates guide solvent selection and distillation .

Q. How should researchers purify this compound to achieve >95% purity for spectroscopic analysis?

- Methodology : Use fractional distillation (bp ~240°C, based on structurally similar 4-Bromo-3-methylaniline) followed by recrystallization in ethanol/water. Confirm purity via melting point (mp: 80–82°C for analogs) and refractive index (RI: ~1.5620 for brominated pyridines) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Compare δ values for aromatic protons (6.5–8.5 ppm) and methyl groups (2.3–2.5 ppm) with analogs like 5-Bromo-2-picoline .

- IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass Spec : Confirm molecular ion peak at m/z ~172 (F.W. 172.03 for brominated pyridines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated pyridine derivatives?

- Methodology :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NOE effects in NMR) .

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals (e.g., NH₂ vs. CH₃ in crowded regions).

- Reference Standards : Compare with published spectra of structurally similar compounds (e.g., 5-Bromo-2-methylaniline, F.W. 186.05) .

Q. What experimental design principles apply to studying substituent effects on this compound’s reactivity?

- Methodology :

- Control Groups : Synthesize derivatives with varying substituents (e.g., 3-Amino-2-chloro-4-picoline) to isolate electronic/steric effects.

- Kinetic Studies : Monitor reaction rates under varying temperatures (79–240°C) and solvents (polar vs. nonpolar).

- DFT Calculations : Model electron density maps to predict regioselectivity in further functionalization .

Q. How should researchers address safety risks during large-scale synthesis of brominated amines?

- Methodology :

- Risk Codes : Adhere to R-phrases (e.g., R36/37/38 for irritancy) by using closed systems and PPE .

- Thermal Stability : Avoid exceeding flash points (Fp: 79°C for brominated pyridines) during reflux .

- Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing reaction yield variations in brominated pyridine synthesis?

- Methodology :

- ANOVA : Compare yields across reaction conditions (temperature, catalyst loading) using triplicate runs.

- Error Analysis : Report standard deviations (±0.5–1.2% for distillation-based purifications) .

- Triangulation : Validate yields via gravimetry, spectroscopy, and chromatography .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodology :

- Detailed Protocols : Document solvent drying methods (e.g., molecular sieves for ethanol) and catalyst activation steps.

- Open Data : Share raw spectral data (e.g., NMR FID files) and crystallography CIFs in supplementary materials .

- Peer Review : Pre-publish methods on preprint platforms for community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.